N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC13809811
Molecular Formula: C21H28BNO5S
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28BNO5S |
|---|---|
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H28BNO5S/c1-20(2)21(3,4)28-22(27-20)17-9-13-19(14-10-17)29(24,25)23(5)15-16-7-11-18(26-6)12-8-16/h7-14H,15H2,1-6H3 |
| Standard InChI Key | CXGOJUSUDUNONW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=C(C=C3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=C(C=C3)OC |
Introduction
N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex synthetic compound that combines a sulfonamide group with a dioxaborolane moiety. Its molecular formula is C21H28BNO5S, and it has a molecular weight of approximately 417.33 g/mol, although some sources may report variations in molecular weight due to differences in calculation or measurement methods . The compound's structure suggests potential applications in medicinal chemistry and material science due to its unique reactivity and structural properties.
Potential Applications
Given its structural features, this compound may have potential applications in medicinal chemistry, particularly in the development of new drugs with antibacterial or other biological activities. The dioxaborolane group is known for its role in Suzuki-Miyaura cross-coupling reactions, which are crucial in organic synthesis for forming carbon-carbon bonds. This suggests that the compound could be used as an intermediate in the synthesis of more complex molecules with potential therapeutic properties.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Methoxybenzyl)-N-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | Similar sulfonamide structure with a butyl group instead of methyl. | |
| N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | Incorporates a pyrimidine ring; different biological target potential. | |
| 1-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Contains a pyrazole ring; may exhibit distinct properties due to ring structure. |
These compounds highlight the diversity of structures that can be achieved by modifying the core sulfonamide and dioxaborolane framework.
Research Findings and Future Directions
While specific biological activity data for N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is limited, its unique structure suggests potential for activity against specific biological targets or pathways. Further pharmacological studies are warranted to fully elucidate its potential applications and interactions within biological systems. Molecular modeling and docking studies could provide insights into how this compound interacts with potential biological targets, guiding future research directions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume